4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- would depend on its specific interactions with biological targets. Generally, quinazolinones are known to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the additional functional groups.
3-(4-methylphenyl)-4(3H)-quinazolinone: Lacks the trifluoromethyl group.
2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone: Lacks the methylphenyl group.
Uniqueness
The presence of both the methylphenyl and trifluoromethyl groups in 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique
Properties
CAS No. |
73283-28-0 |
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Molecular Formula |
C18H13F3N2O2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-6-8-12(9-7-11)23-16(10-15(24)18(19,20)21)22-14-5-3-2-4-13(14)17(23)25/h2-9H,10H2,1H3 |
InChI Key |
LXUDQXDWTCJOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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